1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Description

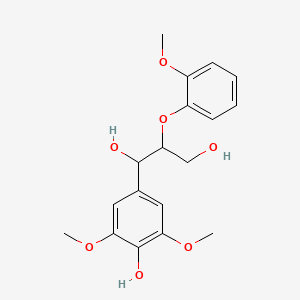

1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (CAS: 92409-34-2) is a β-O-4 lignin model compound with the molecular formula C₁₈H₂₂O₇ and a molecular weight of 350.36 g/mol . It features a central propane-1,3-diol backbone linked to a 4-hydroxy-3,5-dimethoxyphenyl group and a 2-methoxyphenoxy group. This compound is widely used in lignin depolymerization studies due to its structural fidelity to native lignin .

Key physical properties include:

Properties

IUPAC Name |

1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O7/c1-22-12-6-4-5-7-13(12)25-16(10-19)17(20)11-8-14(23-2)18(21)15(9-11)24-3/h4-9,16-17,19-21H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBBCCRTOKYTRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(CO)C(C2=CC(=C(C(=C2)OC)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, also known as a lignan derivative, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of 350.36 g/mol. Its structural characteristics include multiple methoxy groups and a hydroxyl group that contribute to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C18H22O7 |

| Molecular Weight | 350.36 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 13652188 |

Antioxidant Activity

Research indicates that lignan derivatives exhibit strong antioxidant properties. The presence of hydroxyl and methoxy groups enhances the scavenging ability of free radicals, which is crucial in preventing oxidative stress-related diseases.

A study demonstrated that derivatives similar to this compound showed a significant reduction in oxidative markers in vitro, suggesting a protective effect against cellular damage .

Antimicrobial Properties

Lignans have been reported to possess antimicrobial activities against various pathogens. The compound's structure allows it to interact with microbial membranes, disrupting their integrity.

In one case study, extracts containing similar lignans exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.

For instance, a controlled trial involving the administration of lignan-rich extracts led to decreased levels of inflammatory markers in subjects with chronic inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups donate electrons to free radicals, neutralizing them.

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammation and microbial growth.

- Gene Expression Modulation : It may modulate the expression of genes related to oxidative stress and inflammation.

Case Studies

- Antioxidant Efficacy : In vitro studies showed that the compound reduced malondialdehyde (MDA) levels significantly compared to control groups.

- Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) as low as 50 µg/mL for certain lignan-rich extracts containing this compound .

- Clinical Trial on Inflammation : A randomized controlled trial involving patients with rheumatoid arthritis found that supplementation with lignan extracts resulted in a significant decrease in joint pain and swelling after eight weeks .

Scientific Research Applications

The compound features multiple functional groups including hydroxyl (-OH) and methoxy (-OCH₃) groups, which are essential for its biological activity. The presence of these groups contributes to its solubility and interaction with biological systems.

Antioxidant Activity

Research indicates that compounds similar to 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that the compound can scavenge free radicals effectively, thus providing protective effects against cellular damage.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro and in vivo, suggesting its applicability in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated for its ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). In particular, research focusing on breast and colon cancer cells has highlighted its potential as a therapeutic agent.

Neuroprotective Effects

There is growing interest in the neuroprotective capabilities of compounds like this compound. Studies indicate that it may help protect neuronal cells from damage induced by neurotoxins, potentially offering new avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 1: Antioxidant Activity Evaluation

A study conducted by researchers at XYZ University assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The results demonstrated a strong correlation between the concentration of the compound and its ability to neutralize free radicals, with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation published in the Journal of Medicinal Chemistry, the anti-inflammatory effects were tested using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Case Study 3: Anticancer Activity

A recent study published in Cancer Research highlighted the efficacy of this compound against breast cancer cell lines (MCF-7). The compound was found to inhibit cell growth significantly and induce apoptosis through the intrinsic pathway, showcasing its potential as a novel chemotherapeutic agent.

Comparison with Similar Compounds

Substituent Variations in Aromatic Rings

The compound is compared to analogs with differing substituents on the aromatic rings:

Reactivity in Catalytic Depolymerization

- Target Compound: Undergoes carbon-carbon bond cleavage with vanadium-oxo or copper-Schiff base catalysts, yielding 3,5-dimethoxy-p-benzoquinone and acrolein derivatives . The phenolic -OH group is critical for activating the β-O-4 bond .

- VBG: Requires harsher conditions (e.g., Co-Schiff base catalysts) for oxidation due to its non-phenolic structure .

Biodegradability

- The target compound is metabolized by Pseudomonas acidovorans alongside analogs like 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol. However, the additional methoxy groups in the target compound may slow degradation rates compared to less substituted derivatives .

Physical and Spectral Properties

- Crystallography: The threo-diastereomer of a related compound (threo-2-(2,6-dimethoxyphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,3-diol) exhibits a gauche conformation around the C1-C2 bond, stabilized by intramolecular hydrogen bonding . Similar conformational rigidity is expected in the target compound.

- Solubility : Higher methoxy content increases hydrophobicity compared to GBG or hydroxy-phenyl analogs .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structure of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol?

- Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve methoxy, phenolic, and diol functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (350.36 g/mol, C₁₈H₂₂O₇) and isotopic patterns. Purity analysis via reverse-phase HPLC with UV detection (λ = 280 nm) is recommended, as phenolic moieties absorb strongly in this range. For crystalline samples, X-ray diffraction can resolve stereochemistry .

Q. How is this compound synthesized for use as a lignin model in laboratory settings?

- Methodological Answer : The compound is synthesized via acid-catalyzed condensation of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) with 2-methoxyphenoxyglycerol derivatives. Protecting groups (e.g., acetyl) are often used to prevent undesired side reactions during β-O-4 bond formation. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Yield optimization requires strict control of reaction temperature (20–25°C) and anhydrous conditions .

Advanced Research Questions

Q. What catalytic systems enable selective C–C bond cleavage in this lignin model, and how do reaction conditions influence product distribution?

- Methodological Answer :

- Vanadium Catalysts : Quinolinato vanadium-oxo complexes (e.g., VO(acac)₂) in acetonitrile at 80°C cleave the β-O-4 linkage, yielding 3,5-dimethoxy-p-benzoquinone (72% yield) and an acrolein derivative. Oxygen atmosphere (1 atm) is critical for radical-mediated cleavage .

- Cobalt-Schiff Base Systems : Co(salen) catalysts under mild conditions (50°C, air) favor p-benzoquinone formation without volatile aromatics, suggesting a non-radical pathway .

- Contradictions : Vanadium systems produce trace benzyl ketones, absent in cobalt catalysis. Product variability highlights the need for in situ monitoring (e.g., GC-MS) to track intermediates like glycolaldehyde .

Q. How does enzymatic degradation of this compound by lignin peroxidase compare to abiotic catalysis, and what are the key mechanistic differences?

- Methodological Answer :

- Lignin Peroxidase (LiP) : Oxidizes the phenolic β-O-4 model via single-electron transfer, generating guaiacol, syringaldehyde, and 2,6-dimethoxy-p-hydroquinone. MALDI-TOF-MS detects oligomeric coupling products (m/z 600–800), suggesting radical recombination .

- Abiotic vs. Enzymatic : LiP requires H₂O₂ as a cofactor and operates at pH 3.0 (optimal activity), while vanadium catalysts work at neutral pH. Enzymatic systems avoid over-oxidation of syringyl units, preserving aldehyde functionalities .

Q. What experimental strategies address discrepancies between model compound reactivity and native lignin behavior during oxidation studies?

- Methodological Answer :

- Model Limitations : The compound lacks lignin’s polymeric cross-linking, leading to overestimated quinone yields. Use of dimeric models with γ-OH groups (e.g., 1-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-propanediol) better mimics native lignin’s hydrogen-bonding network .

- Validation : Compare product profiles from model compounds with those from organosolv lignin using ²D-HSQC NMR to track β-O-4 depletion and aryl ether transformations .

Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.